
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, commonly known as FPI-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer and inflammation.
Wirkmechanismus
FPI-1 exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of a protein called BRD4. This protein is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting BRD4 activity, FPI-1 prevents the expression of genes that promote cancer growth and inflammation.
Biochemical and Physiological Effects:
FPI-1 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPI-1 also reduces the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, FPI-1 has been found to reduce the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPI-1 in lab experiments is its specificity for BRD4 inhibition. This allows researchers to study the effects of BRD4 inhibition without affecting other cellular processes. However, FPI-1 has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, FPI-1 has not been extensively studied in vivo, so its efficacy and safety in animal models are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research related to FPI-1. One potential application is in the development of anti-cancer therapies. FPI-1 has shown promising results in vitro, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, FPI-1 could be used in the development of anti-inflammatory therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of FPI-1 in these applications. Finally, researchers could explore the potential of FPI-1 as a tool for studying the role of BRD4 in various cellular processes. By understanding the mechanism of action of FPI-1, researchers could gain insights into the regulation of gene expression and the development of cancer and inflammation.
Synthesemethoden
The synthesis of FPI-1 involves several steps, including the reaction of 5-fluoropyrimidine-2-carboxylic acid with thionyl chloride to form 5-fluoropyrimidine-2-carbonyl chloride. This intermediate is then reacted with 2-thiophenemethylamine to form 5-fluoropyrimidin-2-yl)-2-thiophenemethylamine. Finally, the target compound FPI-1 is obtained by reacting 5-fluoropyrimidin-2-yl)-2-thiophenemethylamine with piperidine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
FPI-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. FPI-1 has also shown promising results in reducing inflammation by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-11-7-17-14(18-8-11)22-12-3-1-5-20(10-12)15(21)19-9-13-4-2-6-23-13/h2,4,6-8,12H,1,3,5,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMKCTXPHBSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)
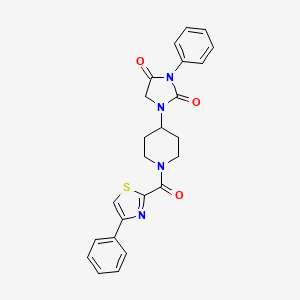

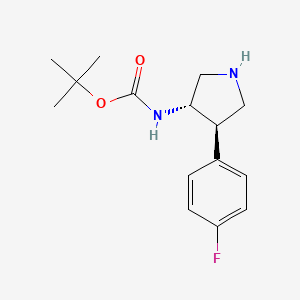
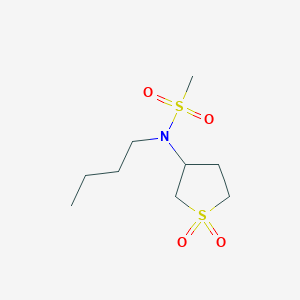
![N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2447339.png)
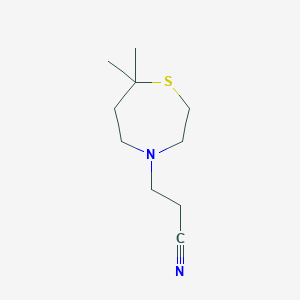

![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2447342.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)
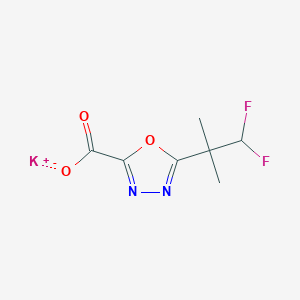

![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)